ethyl 2-{[(benzylamino)carbothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(benzylcarbamothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of ethyl 2-{[(benzylamino)carbothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur . The reaction conditions often require heating and the use of solvents like ethanol or methanol. Industrial production methods may involve optimization of these reactions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it into corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or thiophene rings, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-[(benzylcarbamothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Its derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In cancer research, it has been shown to inhibit certain enzymes involved in cell proliferation . The exact molecular pathways and targets are still under investigation, but its activity is believed to be related to its unique thiophene structure.
Comparison with Similar Compounds
Ethyl 2-[(benzylcarbamothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Ethyl 2-amino-benzo[b]thiophene-3-carboxylate: Similar in structure but lacks the benzylcarbamothioyl group, leading to different biological activities.
Ethyl 2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Another derivative with different substituents, showing varied antimicrobial and anticancer activities.
The uniqueness of ethyl 2-{[(benzylamino)carbothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H20N2O2S2 |
---|---|
Molecular Weight |
360.5g/mol |
IUPAC Name |
ethyl 2-(benzylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C18H20N2O2S2/c1-2-22-17(21)15-13-9-6-10-14(13)24-16(15)20-18(23)19-11-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3,(H2,19,20,23) |
InChI Key |
QOFRCCGUSKYKAC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=S)NCC3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=S)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.